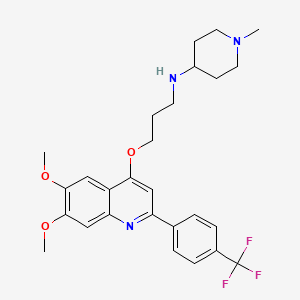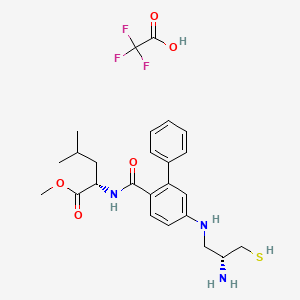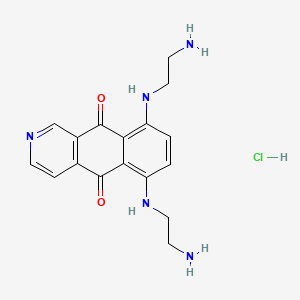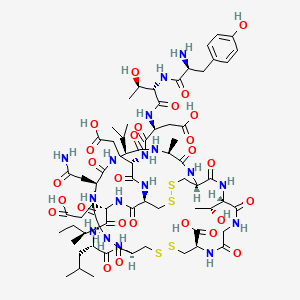![molecular formula C58H78N10O15 B12401186 HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
HBcAg [Hepatitis B virus] (18-27)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HBV Seq1 aa:18-27 is a peptide fragment derived from the core antigen of the hepatitis B virus (HBV). This peptide sequence, consisting of amino acids 18 to 27, plays a crucial role in the immune response against HBV. The molecular formula of HBV Seq1 aa:18-27 is C58H78N10O15, and it has a molecular weight of 1155.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HBV Seq1 aa:18-27 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
In an industrial setting, the production of HBV Seq1 aa:18-27 can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
HBV Seq1 aa:18-27 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptides with substituted amino acid residues .
科学的研究の応用
HBV Seq1 aa:18-27 has several scientific research applications, including:
Immunology: It is used to study the immune response against HBV and to develop vaccines and immunotherapies.
Virology: Researchers use this peptide to investigate the mechanisms of HBV infection and replication.
Drug Development: HBV Seq1 aa:18-27 serves as a target for the development of antiviral drugs aimed at inhibiting HBV replication.
Diagnostics: The peptide is used in diagnostic assays to detect antibodies against HBV in patient samples.
作用機序
HBV Seq1 aa:18-27 exerts its effects by interacting with the immune system. The peptide is recognized by T cells, which then initiate an immune response against HBV-infected cells. This interaction involves the presentation of the peptide by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. The recognition of the peptide-MHC complex by T cell receptors triggers the activation and proliferation of T cells, leading to the elimination of HBV-infected cells .
類似化合物との比較
Similar Compounds
HBV Seq2 aa28-37: Another peptide fragment derived from the HBV core antigen, used in similar research applications.
HBV Seq3 aa38-47: A different peptide sequence from the HBV core antigen, also used in immunological studies.
Uniqueness
HBV Seq1 aa:18-27 is unique due to its specific amino acid sequence, which is crucial for its recognition by the immune system. This peptide has been extensively studied for its role in the immune response against HBV, making it a valuable tool in HBV research and drug development .
特性
分子式 |
C58H78N10O15 |
|---|---|
分子量 |
1155.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
InChIキー |
WPDJAEURSVPNPM-HKFFZEPVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


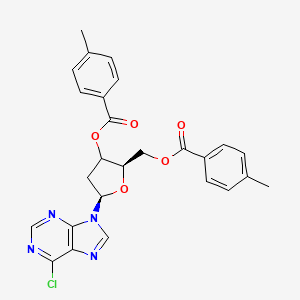
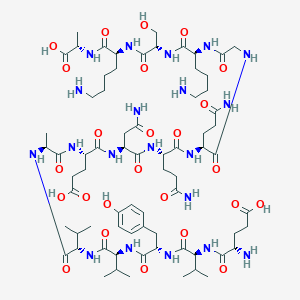
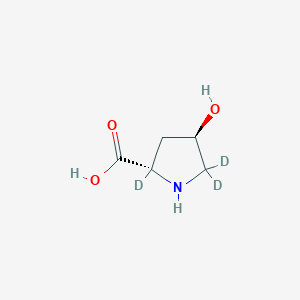
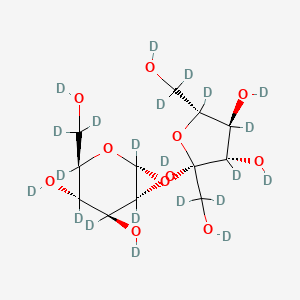
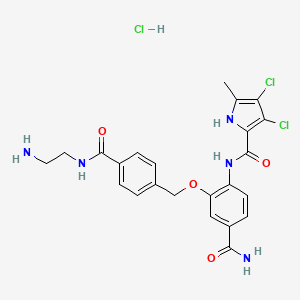

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
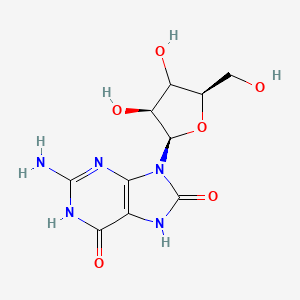
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
